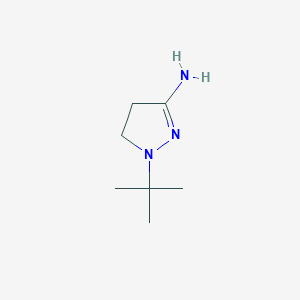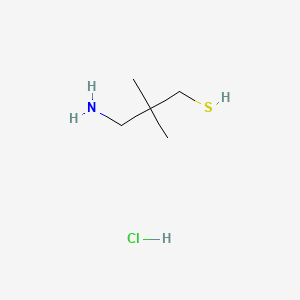![molecular formula C17H27BO2 B13575046 4,4,5,5-Tetramethyl-2-[4-(2-methylbutan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13575046.png)
4,4,5,5-Tetramethyl-2-[4-(2-methylbutan-2-yl)phenyl]-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-[4-(2-methylbutan-2-yl)phenyl]-1,3,2-dioxaborolane is a boron-containing organic compound. It is part of the dioxaborolane family, which is known for its unique chemical properties and applications in various fields, including organic synthesis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[4-(2-methylbutan-2-yl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with an appropriate aryl halide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5-Tetramethyl-2-[4-(2-methylbutan-2-yl)phenyl]-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Hydroboration: It can react with alkenes and alkynes in the presence of transition metal catalysts to form organoboron compounds.
Coupling Reactions: The compound can undergo coupling reactions with aryl halides to form aryl boronates.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and ligands such as triphenylphosphine. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants and products.
Major Products
The major products formed from these reactions are organoboron compounds, which are valuable intermediates in organic synthesis and materials science.
Aplicaciones Científicas De Investigación
4,4,5,5-Tetramethyl-2-[4-(2-methylbutan-2-yl)phenyl]-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as polymers and electronic devices.
Biological Research: It is employed in the study of boron-containing compounds’ biological activity and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4,4,5,5-Tetramethyl-2-[4-(2-methylbutan-2-yl)phenyl]-1,3,2-dioxaborolane involves its ability to form stable boron-carbon bonds. This property allows it to participate in various chemical reactions, including borylation and hydroboration. The compound’s molecular targets and pathways are primarily related to its role as a boron donor in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Pinacolborane: A simpler boron-containing compound used in similar reactions.
Bis(pinacolato)diboron: Another boron reagent used in borylation and coupling reactions.
Catecholborane: A boron-containing compound with different reactivity and applications.
Uniqueness
4,4,5,5-Tetramethyl-2-[4-(2-methylbutan-2-yl)phenyl]-1,3,2-dioxaborolane is unique due to its specific structure, which provides distinct reactivity and stability compared to other boron-containing compounds. Its ability to introduce bulky substituents into organic molecules makes it valuable in the synthesis of complex organic compounds .
Propiedades
Fórmula molecular |
C17H27BO2 |
|---|---|
Peso molecular |
274.2 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-[4-(2-methylbutan-2-yl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H27BO2/c1-8-15(2,3)13-9-11-14(12-10-13)18-19-16(4,5)17(6,7)20-18/h9-12H,8H2,1-7H3 |
Clave InChI |
HEMIIZDXMGUJFE-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}aceticacid](/img/structure/B13574969.png)

![tert-Butyl (7-(hydroxymethyl)spiro[3.5]nonan-2-yl)carbamate](/img/structure/B13574984.png)











